(4-Bromo-3-chlorophenyl)methanamine
Overview
Description
(4-Bromo-3-chlorophenyl)methanamine is an organic compound with the molecular formula C7H7BrClN It is a derivative of methanamine, where the phenyl ring is substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It’s worth noting that the formation of oximes and hydrazones could potentially interfere with various biochemical pathways, particularly those involving aldehydes and ketones .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body.
Result of Action
The formation of oximes and hydrazones could potentially have various effects on cellular function, depending on the specific targets and pathways involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Bromo-3-chlorophenyl)methanamine. For instance, the compound’s reactivity with hydroxylamine to form oximes is influenced by the pH of the environment . Additionally, the compound’s storage temperature can affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-chlorophenyl)methanamine typically involves the reaction of 4-bromo-3-chlorobenzonitrile with a reducing agent. One common method is the reduction of the nitrile group to an amine group using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-3-chlorophenyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced further to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
- Substitution reactions can yield various substituted phenylmethanamines.
- Oxidation reactions can produce imines or nitriles.
- Reduction reactions can lead to secondary or tertiary amines .
Scientific Research Applications
(4-Bromo-3-chlorophenyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials
Comparison with Similar Compounds
(4-Bromo-3-chlorophenyl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
(4-Bromo-3-chlorophenyl)acetic acid: Contains a carboxylic acid group instead of an amine group.
(4-Bromo-3-chlorophenyl)ethanamine: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness: (4-Bromo-3-chlorophenyl)methanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of an amine group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Biological Activity
(4-Bromo-3-chlorophenyl)methanamine, a compound with significant potential in biomedical research, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies that highlight its utility in various therapeutic contexts.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine and chlorine substituent on a phenyl ring, linked to a methanamine group. This unique structure contributes to its reactivity and biological activity, particularly in interactions with various enzymes and receptors.
Target Interactions
Research indicates that this compound can interact with specific biological targets, influencing several biochemical pathways. Notably, it has been shown to react with hydroxylamine to form oximes or with hydrazine to form hydrazones, potentially disrupting metabolic pathways involving aldehydes and ketones.
Pharmacokinetics
The compound is a liquid at room temperature, which may influence its absorption and distribution within biological systems. The stability of this compound in different pH environments affects its reactivity and biological efficacy.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .
Anticancer Potential
Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cells by inducing apoptosis. The specific pathways involved are under investigation, but the compound's ability to modulate signaling pathways related to cell survival is a promising area of research .
Case Studies
- Antichlamydial Activity : A study focused on the synthesis of compounds similar to this compound revealed its selective activity against Chlamydia. The findings indicated that derivatives of this compound could be developed into effective treatments for chlamydial infections, showcasing its potential as a lead compound in drug development .
- Neuroprotective Effects : Research into LRRK2 inhibitors has highlighted the potential role of this compound in treating neurodegenerative diseases. Elevated levels of LRRK2 mRNA in patients suggest that targeting this kinase could be beneficial for conditions like ALS and Parkinson's disease .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
(4-Bromo-3-fluorophenyl)methanamine | Fluorine instead of chlorine | Moderate antimicrobial activity |
(4-Bromo-3-chlorophenyl)acetic acid | Carboxylic acid group | Antimicrobial properties |
(4-Bromo-3-chlorophenyl)ethanamine | Ethyl group instead of methylene | Potentially lower reactivity |
The unique substitution pattern on the phenyl ring coupled with the amine group's presence makes this compound particularly reactive and biologically active compared to these analogs.
Properties
IUPAC Name |
(4-bromo-3-chlorophenyl)methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEHGBULSMIQAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208076-65-6 | |
Record name | (4-bromo-3-chlorophenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.